(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride
Description
(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a piperazine ring and a fluorophenyl group, allows it to be used in various fields such as drug development and organic synthesis.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11;/h3-6H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDNHFLWDYYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity. These interactions lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminophenyl)(4-ethylpiperazin-1-yl)methanone;hydrochloride
- (4-Amino-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methanone;hydrochloride
Uniqueness
Compared to similar compounds, (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride stands out due to its fluorophenyl group, which enhances its chemical stability and binding affinity. This makes it particularly valuable in drug development and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
